molecular formula C27H22N2O3S B2925652 N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-67-7

N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2925652
CAS RN: 476633-67-7
M. Wt: 454.54
InChI Key: RJSFLDVWRXTVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as DIASB, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biological activities.

Scientific Research Applications

Biological Effects of Related Compounds

Research has extensively explored the biological consequences of exposure to compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide. For instance, studies on the toxicology of various acetamide and formamide derivatives have contributed significantly to our understanding of their commercial importance and biological impacts (Kennedy, 2001). These insights are crucial for evaluating the safety and potential therapeutic applications of related compounds.

Advances in HIV Treatment

Indolylarylsulfones, sharing structural motifs with N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, have emerged as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1), showcasing the therapeutic potential of such compounds in treating AIDS and related infections (Famiglini & Silvestri, 2018).

Synthetic Chemistry Applications

The field of synthetic chemistry has seen significant advancements through the development of novel synthetic methods for benzodiazepines using o-phenylenediamine, highlighting the versatility of these compounds in creating biologically active molecules (Teli et al., 2023). Such methodologies are pivotal for the synthesis of complex structures similar to N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, potentially leading to new drug discoveries.

Antimicrobial Agents Development

Benzofuran derivatives, which share a similar structural complexity with N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide, have been explored for their antimicrobial properties, suggesting a promising avenue for the development of new antimicrobial agents (Hiremathad et al., 2015). This research area is crucial for addressing the global challenge of antibiotic resistance.

Alzheimer's Disease Imaging

Amyloid imaging in Alzheimer's disease has benefited from the development of novel imaging ligands, some of which may share structural features with N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide. This research underscores the importance of such compounds in diagnosing and understanding neurodegenerative diseases (Nordberg, 2007).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c30-27(28-24-15-12-20-9-8-19-5-3-6-23(24)26(19)20)21-10-13-22(14-11-21)33(31,32)29-17-16-18-4-1-2-7-25(18)29/h1-7,10-15H,8-9,16-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSFLDVWRXTVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.